(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Catalog No.
S3254460
CAS No.
1235682-61-7
M.F
C21H22N2O5
M. Wt
382.416
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)m...

CAS Number

1235682-61-7

Product Name

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C21H22N2O5

Molecular Weight

382.416

InChI

InChI=1S/C21H22N2O5/c24-20(6-4-17-2-1-11-26-17)23-9-7-15(8-10-23)13-22-21(25)16-3-5-18-19(12-16)28-14-27-18/h1-6,11-12,15H,7-10,13-14H2,(H,22,25)/b6-4+

InChI Key

DHSYUCJDBWEJDY-GQCTYLIASA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CO4

solubility

not available
  • Benzodioxole and Furan: The presence of the benzodioxole and furan moieties suggests a possible link to biological processes. These aromatic ring structures are found in various natural products with diverse bioactivities .
  • Piperidine and Carboxamide: The piperidine and carboxamide functionalities are common building blocks in many pharmaceuticals. They can contribute to the molecule's interaction with biological targets .

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound characterized by a complex structure featuring a benzo[d][1,3]dioxole core, a furan-2-yl acrylamide moiety, and a piperidine ring. This compound is notable for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the furan and piperidine groups in its structure may enhance its efficacy in therapeutic applications by facilitating interactions with specific biological targets.

The chemical reactivity of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves various organic reactions that can modify its structure for enhanced properties. Key reactions include:

  • Acrylation Reactions: The introduction of the furan-2-yl acrylate can be achieved through reactions involving acrylate derivatives and suitable electrophiles.
  • Amide Formation: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, often requiring coupling agents to facilitate the reaction.

These reactions are crucial for synthesizing derivatives with potentially improved biological activities.

The biological activity of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated in various studies. Preliminary findings suggest:

  • Anti-inflammatory Properties: The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Studies indicate potential mechanisms of action against cancer cells, possibly through modulation of signaling pathways related to cell proliferation and apoptosis.

The unique structural features of this compound may contribute to its selectivity and potency against specific biological targets .

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves several key steps:

  • Formation of the Furan-Acrylate: This can be achieved via a Heck reaction or similar methodologies where furan derivatives react with acrylates.
  • Piperidine Derivative Synthesis: The piperidine ring is introduced through reductive amination or other suitable methods involving aldehydes and amines.
  • Coupling Reaction: Finally, the carboxamide linkage is formed by reacting the piperidine derivative with the benzo[d][1,3]dioxole component.

These steps require careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to achieve desired yields and purity levels .

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it may be developed into therapeutic agents for treating chronic diseases.
  • Biochemistry: It can serve as a tool compound in biochemical research to study specific enzyme interactions or cellular pathways.

The versatility in its biological activity opens avenues for further research and development in medicinal chemistry .

Understanding the interactions of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve:

  • Binding Affinity Assays: Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify binding interactions with target proteins or receptors.

These studies help determine how effectively the compound modulates biological pathways relevant to its therapeutic effects .

Several compounds share structural features with (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxoleFuran ring, thiomorpholine moietyPotential kinase inhibition
N-(heptan-4-yl)benzo[d][1,3]dioxoleBenzodioxole coreSimilar kinase inhibition potential
1,3-Benzodioxole derivativesVarying alkyl chainsDiverse biological activities

The uniqueness of (E)-N-((1-(3-(furan-2-y)acryloyl)piperidin–4–yl)methyl)benzo[d][1,3]dioxole–5–carboxamide lies in its specific combination of functional groups that may enhance its selectivity and efficacy compared to other benzodioxole derivatives. Its targeted action on inflammatory pathways could provide more selective therapeutic options than those offered by structurally similar compounds .

XLogP3

2.4

Dates

Last modified: 08-19-2023

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